Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thioether-linked methylfuran-2-carboxylate moiety. The 3,4-dimethoxy group enhances lipophilicity, while the furan carboxylate may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-26-14-6-4-12(10-16(14)27-2)19-22-21-17-8-9-18(23-24(17)19)30-11-13-5-7-15(29-13)20(25)28-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTLLOFVHXDPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(O4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclocondensation of appropriate hydrazine derivatives with 3,4-dimethoxyphenyl-substituted precursors.
Thioether formation: The triazolopyridazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Esterification: Finally, the furan-2-carboxylate moiety is introduced through esterification reactions, often using methylating agents like methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thioether linkage, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing triazole and pyridazine moieties exhibit promising anticancer activity. Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has been studied for its potential to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. In vitro studies have shown that derivatives of this compound can effectively target specific cancer cell lines, leading to reduced viability and increased cell death rates .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. It has been suggested that the integration of the triazole ring enhances the compound's ability to modulate inflammatory pathways. Preclinical studies have indicated that it can significantly reduce pro-inflammatory cytokine levels in various models of inflammation .
Antimicrobial Activity
The presence of the thioether group in the structure contributes to its antimicrobial efficacy. Studies have reported that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens. This makes it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticidal Properties
The compound has shown potential as a botanical pesticide due to its bioactivity against agricultural pests. The triazole structure is known for its fungicidal properties, making this compound suitable for use in crop protection against fungal diseases. Field trials have suggested that formulations containing this compound can effectively reduce pest populations while being environmentally friendly .
Growth Regulation
Research into plant growth regulators has identified compounds similar to this compound) as effective in enhancing plant growth and yield. These compounds can influence various physiological processes in plants, including root development and flowering time .
Material Science Applications
Polymer Synthesis
this compound has been explored for its utility in synthesizing novel polymer materials. Its reactive functional groups allow for incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties .
Nanomaterials Development
Recent studies have investigated the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various therapeutic agents positions it as a promising candidate for enhancing the bioavailability and targeted delivery of drugs .
Mechanism of Action
The mechanism of action of Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer and antiviral activities. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Triazolo-Pyridazine Derivatives
- 6-(Furan-2-yl)-3-((Pyridin-3-ylmethyl)thio)-[1,2,4]Triazolo[4,3-b]Pyridazine (CAS 891099-01-7): Shares the triazolopyridazine core but substitutes position 3 with a pyridin-3-ylmethylthio group and position 6 with furan-2-yl.
Triazolo-Thiadiazole Derivatives
- However, the thiadiazole core may confer distinct electronic properties compared to pyridazine .
- 3-(4-Pyridinyl)-6-[5-Nitro-2-Furanyl]-5,6-Dihydro-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole (18d) :
The nitro-furanyl substituent contrasts with the methyl carboxylate in the target compound, likely reducing solubility but enhancing electrophilic reactivity .
Physicochemical and Pharmacological Properties
Table 1: Key Structural and Property Comparisons
Key Observations:
- Lipophilicity : The 3,4-dimethoxyphenyl group in the target compound increases logP compared to pyridinyl or nitro-furanyl analogs, favoring blood-brain barrier penetration .
- Solubility : The methyl carboxylate in the target compound improves aqueous solubility relative to nitro or indolyl substituents .
- Synthetic Accessibility : Similar compounds (e.g., 11c, 18d) are synthesized via thiol-aromatic acid coupling in phosphorus oxychloride, suggesting shared routes for the target compound .
Biological Activity
Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₇N₅O₂S₂
- Molecular Weight : 399.5 g/mol
The structure features a furan ring, a triazole moiety, and a dimethoxyphenyl group, which are known for their contributions to various biological activities.
Anticancer Activity
Several studies indicate that compounds with similar structures exhibit significant anticancer properties. For example:
- Mechanism of Action : The triazole ring is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.
- Case Study : A derivative of the triazolo-pyridazine structure was shown to exhibit selective cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and triazole moieties possess antimicrobial properties:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Case Study : A related compound demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Mechanism of Action : Inhibition of pro-inflammatory cytokines and modulation of nitric oxide production are common pathways for compounds with similar scaffolds.
- Research Findings : Studies have reported that related triazole derivatives can reduce inflammation in animal models of arthritis by downregulating inflammatory markers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions starting with precursors like 3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives. Key steps include thioether bond formation and esterification. Solvents such as ethanol or dimethylformamide (DMF) are preferred, with catalysts like triethylamine to enhance reaction efficiency. Temperature control (60–80°C) and reaction times (6–12 hours) are critical for yield optimization . Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on spectroscopic methods:
- 1H NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Mass spectrometry (ESI-MS) for molecular weight validation .
Q. What preliminary biological screening methods are recommended?
Initial assays include:
- Antifungal activity : Microdilution assays against Candida species, referencing molecular docking studies with 14-α-demethylase lanosterol (PDB: 3LD6) .
- Enzyme inhibition : Measurement of IC₅₀ values against kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:
- Solubility enhancement : Co-solvent systems (DMSO/PEG 400) or nanoformulation.
- Metabolic stability assays : Liver microsome studies to identify degradation pathways.
- Structural analogs : Introduce electron-withdrawing groups (e.g., -CF₃) to improve stability .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to map interactions with targets like 3LD6, focusing on hydrogen bonds with the triazole core .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors using datasets from triazole-thiadiazole analogs .
- MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models .
Q. How can synthetic yields be improved while minimizing side reactions?
- Optimized stoichiometry : Use a 1.2:1 molar ratio of thiol precursor to pyridazine derivative to drive thioether formation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective coupling.
- In-situ monitoring : ReactIR or HPLC tracking to terminate reactions at 85–90% conversion .
Methodological Considerations
Q. What analytical techniques are critical for resolving structural ambiguities in analogs?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray crystallography : Determine absolute configuration for chiral centers, though crystallization may require vapor diffusion with hexane/ethyl acetate .
- LC-MS/MS : Detect trace impurities (<0.1%) from incomplete purification .
Q. How should researchers design experiments to evaluate the role of the dimethoxyphenyl group in bioactivity?
- Comparative analogs : Synthesize derivatives with mono-methoxy or nitro substituents.
- Free energy calculations : Use MM-GBSA to quantify binding affinity differences.
- Pharmacophore mapping : Identify if the dimethoxy motif aligns with hydrophobic pockets in target enzymes .
Data Validation and Reproducibility
Q. What strategies ensure reproducibility in biological assays?
- Standardized protocols : Follow CLSI guidelines for antifungal testing (M27/M38).
- Positive controls : Include fluconazole for antifungal assays or staurosporine for kinase inhibition.
- Triplicate runs : Statistical analysis (ANOVA, p < 0.05) to confirm significance .
Q. How can researchers address batch-to-batch variability in compound synthesis?
- Strict QC : Enforce ≥95% purity via HPLC and consistent melting points (±2°C).
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
